(3S,4S)-3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole
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Description
(3S,4S)-3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole is a useful research compound. Its molecular formula is C16H13BrN2S and its molecular weight is 345.26. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis Techniques : The compound has been involved in the study of alkylated, benzylated, and bromoalkylated benzimidazole-thione derivatives, showcasing methods that lead to heterocyclic structures like 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole. These compounds were synthesized and characterized using various spectroscopic techniques including Infra Red, 1H-NMR, 13C-NMR, and Mass spectroscopy. The molecular structures of certain derivatives were further confirmed by X-ray single crystallography (El Ashry et al., 2015).
Biological Activities and Applications
Antimicrobial and Anticancer Properties : New benzimidazole derivatives synthesized from the starting compound 2-(bromomethyl)-1H-benzimidazole showed potent clinical drug potentials in treating microbial infections and inhibiting tumors. These compounds demonstrated significant antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli, along with notable efficiency in in vitro screenings for their antioxidant activity and cytotoxic effect against human liver cancer cell lines (HepG2) and human hepatocyte carcinoma cells at relatively high concentrations (Khalifa et al., 2018).
Antitumor Activity : Certain synthesized derivatives of thiazino[3,2-a]benzimidazole were evaluated for their antitumor activities. The findings indicated that specific substitutions on the phenyl ring at C-1 significantly influenced antitumor activity, offering insights into structure-activity relationships among these derivatives (Chimirri et al., 1994).
Antioxidant Properties : Some benzimidazole derivatives were investigated for their antioxidant properties, particularly focusing on their effects on lipid peroxidation in the rat liver. These studies revealed compounds with potent inhibitory effects on lipid peroxidation, surpassing the efficacy of known antioxidants like butylated hydroxytoluene (BHT) (Kuş et al., 2004).
Properties
IUPAC Name |
(3S,4S)-3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2S/c17-12-10-20-16-18-13-8-4-5-9-14(13)19(16)15(12)11-6-2-1-3-7-11/h1-9,12,15H,10H2/t12-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVHYPKKENGTGN-DOMZBBRYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(N2C3=CC=CC=C3N=C2S1)C4=CC=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](N2C3=CC=CC=C3N=C2S1)C4=CC=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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